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Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B10799765

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial
reference standards for impurities of Sofosbuvir, a critical direct-acting antiviral agent for the
treatment of Hepatitis C. Understanding and controlling impurities is paramount in ensuring the
safety, efficacy, and quality of pharmaceutical products. This document collates available
information on known impurities, analytical methodologies for their detection and quantification,
and the interplay between pharmacopeial standards and working reference materials.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent
RNA polymerase, essential for viral replication. Its complex chemical structure and multi-step
synthesis process can give rise to various impurities, including starting materials,
intermediates, by-products, and degradation products. Regulatory bodies like the United States
Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish stringent limits for
these impurities to ensure patient safety.

Known Sofosbuvir Impurities

A multitude of process-related and degradation impurities of Sofosbuvir have been identified
and characterized. The following table summarizes some of the known impurities, compiled
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from various scientific literature and commercial suppliers of reference standards. It is crucial to

consult the official pharmacopeial monographs for the definitive list of specified, unspecified,

and total impurity limits.

Table 1: Known Impurities of Sofosbuvir

Impurity
. CAS Number
Namel/ldentifier

Molecular Formula

Molecular Weight (
g/mol )

Sofosbuvir Impurity 11 863329-66-2

C10H13FN205

260.22

Sofosbuvir Impurity 12 2041584-99-8

C10H13FN205

260.22

Sofosbuvir Impurity 74  1233335-78-8

C13H19FN309P

411.28

Sofosbuvir (R)-
Phosphate

1190308-01-0

C22H29FN309P

529.45

(3R,4R,5R)-3-Fluoro-

4-hydroxy-5-

(hydroxyMethyl)-3- 879551-04-9
Methyl-dihydrofuran-

2(3H)-one

C6HOFO4

164.13

Sofosbuvir 5'-
Desphosphate 3'-O- 1337482-15-1
[(S)-Phosphate]

C22H29FN309P

529.45

Mixture of
(Pentafluorophenol,
Sofosbuvir-14-ethyl
impurity, Sofosbuvir-
14, And n-Propyl
Sofosbuvir-14)

N/A

C59H50F20N3016P3

1529.93

Mixture of
(Pentafluorophenol,
Sofosbuvir, Rp- N/A
Sofosbuvir, n-Propyl

Sofosbuvir)

C72H88F8N9028P3

1772.42
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Note: This table is a compilation from publicly available data and is not exhaustive. For official
information, refer to the current USP and EP monographs.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for
the separation, identification, and quantification of Sofosbuvir and its impurities. The following
section details a representative Reverse-Phase HPLC (RP-HPLC) method based on published
scientific literature.

Representative RP-HPLC Method for Sofosbuvir and its
Impurities

Objective: To separate and quantify Sofosbuvir and its process-related and degradation
impurities in bulk drug substance and pharmaceutical dosage forms.

Instrumentation:
e HPLC system with a UV detector
o Data acquisition and processing software

Chromatographic Conditions:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 um particle size)

A mixture of an aqueous buffer (e.g., 0.1%

trifluoroacetic acid in water) and an organic
Mobile Phase solvent (e.g., acetonitrile) in a suitable ratio

(e.g., 50:50 v/v). Isocratic or gradient elution

may be employed for optimal separation.

Flow Rate Typically 1.0 mL/min

Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Wavelength 260 nm

Injection Volume 10-20 pL

Sample Preparation:

o Standard Solution: Prepare a stock solution of Sofosbuvir reference standard in a suitable
diluent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solution
to the desired concentration.

e Impurity Standard Solutions: Prepare individual stock solutions of available impurity
reference standards in a suitable diluent. Prepare a mixed working standard solution
containing all known impurities at a specified concentration.

o Sample Solution (Bulk Drug): Accurately weigh and dissolve a known amount of the
Sofosbuvir bulk drug substance in the diluent to achieve a target concentration.

o Sample Solution (Tablets): Weigh and finely powder a representative number of tablets.
Transfer an amount of powder equivalent to a single dose of Sofosbuvir into a volumetric
flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before
injection.

System Suitability:
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Before sample analysis, inject the standard solution multiple times to ensure the
chromatographic system is performing adequately. Key system suitability parameters include:

e Tailing factor: Should be close to 1.
e Theoretical plates: A measure of column efficiency.

o Relative standard deviation (RSD) of peak areas: Should be within acceptable limits (e.g.,
<2%).

Data Analysis:

Identify and quantify the impurities in the sample solution by comparing their retention times
and peak areas with those of the impurity reference standards. The concentration of each
impurity can be calculated using the external standard method.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a typical workflow for
impurity analysis and the hierarchical relationship between different types of reference
standards.
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Experimental Workflow for Sofosbuvir Impurity Analysis
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Caption: Workflow for the analysis of Sofosbuvir impurities using HPLC.
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Hierarchy of Pharmacopeial Reference Standards
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Caption: Relationship between primary, secondary, and in-house reference standards.

Conclusion and Disclaimer

This technical guide provides a foundational understanding of the pharmacopeial reference
standards for Sofosbuvir impurities. The provided tables and experimental protocols are based
on publicly available scientific literature and information from commercial suppliers of reference
standards. For official regulatory compliance, it is imperative to consult the most recent editions
of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). The use of
well-characterized reference standards and validated analytical methods is essential for
ensuring the quality, safety, and efficacy of Sofosbuvir drug products.

 To cite this document: BenchChem. [Navigating the Labyrinth of Sofosbuvir Impurities: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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